2-Isocyano-1,4-bis(4-methoxyphenyl)benzene
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Overview
Description
2-Isocyano-1,4-bis(4-methoxyphenyl)benzene: is an organic compound characterized by the presence of isocyano groups and methoxyphenyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyano-1,4-bis(4-methoxyphenyl)benzene typically involves the reaction of 4-methoxyphenyl isocyanide with a suitable benzene derivative under controlled conditions. The reaction may require the presence of catalysts such as silver trifluoromethanesulfonate and bismuth triflate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the isocyano groups to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxyphenyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: 2-Isocyano-1,4-bis(4-methoxyphenyl)benzene is used in organic synthesis as a building block for the preparation of more complex molecules
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Research into its interactions with biological targets could lead to new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 2-Isocyano-1,4-bis(4-methoxyphenyl)benzene involves its interaction with various molecular targets through its isocyano and methoxyphenyl groups. These interactions can lead to the formation of covalent bonds or coordination complexes, influencing the compound’s reactivity and properties. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
- 1-Isocyano-4-methoxybenzene
- 4-Methoxyphenyl isocyanide
- 4-Methoxyphenyl isothiocyanate
Comparison: 2-Isocyano-1,4-bis(4-methoxyphenyl)benzene is unique due to the presence of two isocyano groups and two methoxyphenyl groups on a single benzene ring. This structure provides distinct reactivity and potential applications compared to similar compounds, which may have only one isocyano or methoxyphenyl group. The additional functional groups in this compound enhance its versatility in chemical reactions and broaden its range of applications.
Properties
CAS No. |
926644-18-0 |
---|---|
Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-isocyano-1,4-bis(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C21H17NO2/c1-22-21-14-17(15-4-9-18(23-2)10-5-15)8-13-20(21)16-6-11-19(24-3)12-7-16/h4-14H,2-3H3 |
InChI Key |
WIBCSPBOFUIPEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)OC)[N+]#[C-] |
Origin of Product |
United States |
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